-Hexadecanethiol has a strong affinity for gold surfaces, enabling it to form well-ordered Self-Assembled Monolayers (SAMs). SAMs are essentially one-molecule-thick layers with unique properties depending on the chosen molecule.
1-Hexadecanethiol spontaneously arranges itself on gold surfaces due to the strong attraction between the sulfur atom (S) in the molecule and the gold atoms. This forms a densely packed and ordered layer Source: Sigma-Aldrich, "1-Hexadecanethiol 99%":
SAMs can modify the surface properties of gold, such as wettability and electrical conductivity. This allows researchers to tailor surfaces for specific applications Source: PubChem, "1-Hexadecanethiol": )
Scientists use 1-Hexadecanethiol SAMs in various studies, including investigating fundamental interactions between molecules and surfaces, developing biosensors, and creating microfluidic devices Source: Sigma-Aldrich, "1-Hexadecanethiol 99%":
-Hexadecanethiol can be used to modify the surface properties of nanomaterials, such as nanoparticles. This functionalization process can impact how these materials interact with their surroundings.
1-Hexadecanethiol can coat nanoparticles, preventing them from aggregating (clumping together) and improving their stability in suspension Source: Sigma-Aldrich, "1-Hexadecanethiol 99%":
By attaching specific molecules to 1-hexadecanethiol, researchers can functionalize nanoparticles for targeted delivery in biological applications Source: Sigma-Aldrich, "1-Hexadecanethiol 99%":
1-Hexadecanethiol is a chemical compound classified as a thiol, with the molecular formula and a molecular weight of approximately 258.5 g/mol. This compound appears as a colorless liquid or white solid at lower temperatures and possesses a strong, unpleasant odor. It is characterized by its low solubility in water, making it primarily hydrophobic. The compound is notable for its thiol functional group, which imparts specific chemical reactivity and biological activity .
The mechanism of action of 1-Hexadecanethiol depends on the specific application. Here are two key mechanisms:
1-Hexadecanethiol is a flammable liquid with a strong unpleasant odor. It can irritate the skin, eyes, and respiratory system. Here are some specific hazards to consider:
1-Hexadecanethiol exhibits various biological activities, particularly in the context of its interactions with biological membranes. It has been studied for its potential roles in:
1-Hexadecanethiol can be synthesized through several methods, including:
The applications of 1-hexadecanethiol are diverse and include:
Interaction studies involving 1-hexadecanethiol often focus on its behavior in biological systems and materials science:
1-Hexadecanethiol shares similarities with other long-chain aliphatic thiols. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Octanethiol | C8H18S | Shorter carbon chain; used in surfactants. |
1-Dodecanethiol | C12H26S | Intermediate chain length; similar applications but different properties. |
1-Octadecanethiol | C18H38S | Longer carbon chain; higher melting point and different solubility characteristics. |
2-Mercaptoethanol | C2H6OS | Shorter chain; more soluble in water; widely used in biochemistry. |
1-Hexadecanethiol's unique characteristics stem from its specific chain length and functional group, making it particularly effective for applications requiring hydrophobic interactions and stability in organic solvents .
Irritant